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molecular formula C6H5Br2NO B1346563 4-Amino-2,6-dibromophenol CAS No. 609-21-2

4-Amino-2,6-dibromophenol

Cat. No. B1346563
M. Wt: 266.92 g/mol
InChI Key: HFYPXERYZGFDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04032635

Procedure details

2,6-Dibromo-4-aminophenol (0.6 g.) was dissolved in acetone (30 ml.) to which pyridine (0.32 ml.) was added. Then the solution was added by drops and with stirring to an acetone solution (10 ml.) containing acetylsalicyloyl chloride which was prepared from acetyl-salicylic acid (0.38 g.). The resulting solution was evaporated to dryness under reduced pressure to give a residue which was dissolved in ethyl acetate. After washing first with water and then with 1 N hydrochloric acid the solution was evaporated under reduced pressure to remove the ethyl acetate. The residue was redissolved in a mixture of methanol and 2 N sodium hydroxide (10 ml. each). Stirring this solution for several hours and acidifying with 2 N hydrochloric acid precipitated the product which was recrystallized from aqueous methanol to give light brown crystals of 3',5'-dibromo-2,4'-dihydroxybenzanilide (0.88 g.). Yield: 78%. The melting point of the compound is 182°-187° C.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Br:9])[C:3]=1[OH:10].C([O:14][C:15]1[C:16](=[CH:20][CH:21]=[CH:22][CH:23]=1)[C:17](Cl)=[O:18])(=O)C.C(OC1C(=CC=CC=1)C(O)=O)(=O)C>CC(C)=O.N1C=CC=CC=1.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([Br:9])[C:3]=1[OH:10])[NH:8][C:17](=[O:18])[C:16]1[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=1[OH:14]

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)N)Br)O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.32 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)Cl)=CC=CC1
Step Three
Name
Quantity
0.38 g
Type
reactant
Smiles
C(C)(=O)OC=1C(C(=O)O)=CC=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring this solution for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
Then the solution was added by drops
CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
After washing first with water
CUSTOM
Type
CUSTOM
Details
with 1 N hydrochloric acid the solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in a mixture of methanol and 2 N sodium hydroxide (10 ml
CUSTOM
Type
CUSTOM
Details
precipitated the product which
CUSTOM
Type
CUSTOM
Details
was recrystallized from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(NC(C2=C(C=CC=C2)O)=O)C=C(C1O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.88 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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